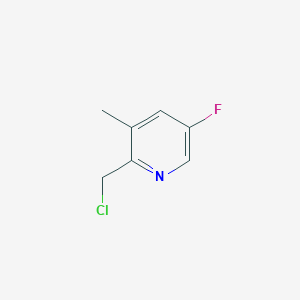

2-(Chloromethyl)-5-fluoro-3-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-(chloromethyl)-5-fluoro-3-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3 |

InChI Key |

JWOPXVMOFYJUEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1CCl)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profile of 2 Chloromethyl 5 Fluoro 3 Methylpyridine

Analysis of Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The most prominent reactive site on 2-(Chloromethyl)-5-fluoro-3-methylpyridine is the chloromethyl group. The chlorine atom is attached to a carbon adjacent to the pyridine (B92270) ring, making it a benzylic-type halide. This position is highly susceptible to nucleophilic substitution (SN2) reactions, as the transition state is stabilized by the aromatic ring. This reactivity is well-documented in structurally similar compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), which is a key intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid (B1192907). chemicalbook.comresearchgate.netnih.gov

In these syntheses, the chloromethyl group readily reacts with nitrogen-based nucleophiles. For instance, coupling reactions with ethylenediamine (B42938) or its derivatives proceed efficiently, typically in a polar solvent like acetonitrile (B52724) and in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.comnih.gov One study describes the reaction of 2-chloro-5-(chloromethyl)pyridine with a substituted aminobutane in acetonitrile, refluxed for 16 hours, to achieve the desired substitution product. nih.gov Another details a cascade reaction where 2-chloro-5-(chloromethyl)pyridine is reacted with 1,2-ethanediamine and nitroguanidine (B56551) in acetonitrile at 30°C to produce imidacloprid in high yield. researchgate.net

The iodomethyl analogue, prepared from the chloromethyl compound via reaction with sodium iodide, exhibits even greater reactivity, undergoing coupling with amine nucleophiles upon refluxing for 15 hours. nih.gov This enhanced reactivity follows the expected trend for leaving group ability (I > Br > Cl). These examples demonstrate that the chloromethyl group is a versatile handle for introducing a wide variety of functionalities through nucleophilic displacement.

| Nucleophile | Reactant Analog | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| Substituted Aminobutane | 2-chloro-5-(chloromethyl)pyridine | Acetonitrile, Triethylamine, Reflux, 16h | Substituted Pyridylmethylamine | nih.gov |

| 1,2-Ethanediamine | 2-chloro-5-(chloromethyl)pyridine | Acetonitrile, 30°C, 120 min | N-(2-Chloro-5-pyridylmethyl)ethylenediamine | researchgate.net |

| 2-Nitroiminoimidazolidine | 2-chloro-5-(hydroxymethyl)pyridine (after conversion to chloride) | Acetonitrile, K2CO3 | Imidacloprid | chemicalbook.com |

| Substituted Carbamate (B1207046) | 2-chloro-5-(iodomethyl)pyridine | Acetonitrile, Triethylamine, Reflux, 15h | Substituted Pyridylmethylamine | nih.gov |

Investigation of Coupling Reactions and Cross-Coupling Methodologies for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated sites on this compound offer opportunities for such transformations. The compound possesses two different halogen atoms on the pyridine ring: a chlorine at the 2-position and a fluorine at the 5-position. In palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl >> F. wikipedia.orglibretexts.org Consequently, the C-Cl bond at the 2-position is the more likely site for cross-coupling compared to the much less reactive C-F bond.

Studies on similarly substituted pyridines confirm this selectivity. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (B1227324) using palladium catalysis with a Xantphos ligand resulted in exclusive substitution of the more reactive bromide, leaving the chloride and fluoride (B91410) untouched. researchgate.net In another instance, a ligand-free, palladium-acetate-catalyzed Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids showed high yields of coupling at the 2-position. researchgate.net This indicates a high potential for selectively coupling various partners at the 2-position of this compound.

The Suzuki-Miyaura coupling, which joins an organoborane with a halide, is a common method for creating biaryl structures. libretexts.orgmdpi.com A typical system for coupling a chloro-pyridine involves a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand (e.g., Xantphos, DPEphos), and a base such as Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or an aqueous mixture. researchgate.netresearchgate.net

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is another viable strategy. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction can be used to install alkynyl groups, which are themselves versatile functional handles for further chemistry.

| Reaction Type | Substrate Type | Catalyst System (Example) | Base | Product | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Chloride | Pd(OAc)₂, Ligand-free | - | 2-Arylpyridine | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl Bromide (on a chlorofluoropyridine) | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 5-Aryl-2-chloro-3-fluoropyridine | researchgate.net |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Aryl/Vinyl Alkyne | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Bromide (on a chlorofluoropyridine) | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 5-Amino-2-chloro-3-fluoropyridine | researchgate.net |

Exploration of Functionalization Strategies for the Pyridine Core

Beyond the transformations of its substituents, the pyridine core of this compound can also be functionalized. The reactivity of the pyridine ring is heavily influenced by its substituents. The electron-withdrawing nature of the nitrogen heteroatom and the two halogen atoms makes the ring electron-deficient, which generally deactivates it toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com

One documented functionalization pathway for the closely related 2-chloro-5-fluoro-3-methylpyridine (B1590720) is the oxidation of the methyl group at the 3-position. A patent describes a process where 2-chloro-5-fluoro-3-methylpyridine is oxidized with potassium permanganate (B83412) to yield 2-chloro-5-fluoronicotinic acid. google.com This transformation converts the methyl group into a carboxylic acid, which is a highly versatile functional group that can be converted into esters, amides, and other derivatives.

Further halogenation of the pyridine ring is another potential modification. The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, an important agrochemical intermediate, can involve the nuclear chlorination of precursors like 2-chloro-5-(chloromethyl)pyridine. nih.gov This suggests that under appropriate conditions, an additional chlorine atom could potentially be introduced onto the ring of this compound.

Nucleophilic aromatic substitution (SNAr) offers another route for core functionalization. While the C-Cl bond at the 2-position is susceptible to palladium-catalyzed coupling, the C-F bond at the 5-position is a potential site for SNAr, given that fluorine is an excellent leaving group in this type of reaction, often superior to chlorine. nih.gov Reactions of pentafluoropyridine, for example, show that fluorine atoms can be displaced by nucleophiles like phenoxides, with selectivity depending on reaction conditions. rsc.org For this compound, a strong nucleophile under forcing conditions could potentially displace the fluoride at C-5.

Derivatives, Analogues, and Advanced Building Blocks in Chemical Research

Design and Synthesis of Novel Heterocyclic Derivatives Incorporating the 2-(Chloromethyl)-5-fluoro-3-methylpyridine Motif

The compound this compound is a valuable starting material for synthesizing a variety of heterocyclic derivatives. chemimpex.com Its utility lies in the reactivity of the chloromethyl group, which serves as an effective alkylating agent and is susceptible to nucleophilic substitution. wikipedia.org This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

A common synthetic strategy involves the reaction of the chloromethyl group with nucleophiles. For instance, in a process analogous to that used for similar compounds like 2-chloro-5-(chloromethyl)pyridine (B46043), this motif can be reacted with hydrazine (B178648) hydrate. asianpubs.org This reaction substitutes the chlorine atom to form a hydrazinylmethylpyridine intermediate. This intermediate is highly valuable as it can then be reacted with a range of aromatic aldehydes to produce a diverse library of hydrazone compounds. asianpubs.org The flow reactor technology is often employed for these syntheses to ensure optimal reaction control, enhanced efficiency, and greater safety, particularly when handling reactive intermediates. asianpubs.org

The general reaction scheme can be depicted as:

Formation of Hydrazine Intermediate: this compound reacts with hydrazine hydrate, where the hydrazine molecule displaces the chloride ion.

Synthesis of Hydrazones: The resulting hydrazine derivative is then condensed with various substituted aldehydes to form the final hydrazone products.

This modular approach allows for the systematic variation of the substituents on the aromatic aldehyde, enabling the creation of a large number of novel derivatives for further study. The specific fluorine and methyl groups on the parent pyridine (B92270) ring are crucial as they modulate the electronic properties and steric environment of the final molecules, influencing their chemical behavior and potential biological activity.

Research on Bioactive Analogues Derived from Halogenated Pyridine Scaffolds

Halogenated pyridine scaffolds are integral to the discovery of new bioactive compounds due to their established presence in numerous pharmaceuticals and agrochemicals. agropages.com The incorporation of halogen atoms, particularly fluorine, can significantly enhance the biological efficacy of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. wikipedia.org An estimated 20% of all pharmaceutical compounds contain fluorine. wikipedia.org

Research into analogues derived from halogenated pyridines has yielded compounds with a wide spectrum of biological activities.

Antimicrobial and Antifungal Activity: Pyridine derivatives have shown significant promise as antimicrobial agents. For example, hydrazone compounds derived from 2-chloro-5-(chloromethyl)pyridine have demonstrated potential antimicrobial and anti-malarial effects. asianpubs.org The introduction of other heterocyclic rings, such as pyrazoline, onto a halogenated pyridine backbone has also resulted in compounds with notable antibacterial and antifungal properties.

Anticancer Activity: The pyridine nucleus is a key pharmacophore in many anticancer agents. The introduction of specific substituents can lead to compounds with potent cytotoxic effects against various cancer cell lines.

Anti-inflammatory and Other Activities: The versatility of the pyridine scaffold extends to other therapeutic areas, with some derivatives exhibiting anti-inflammatory properties.

The biological activity of these analogues is highly dependent on the nature and position of the substituents on the pyridine ring. The "this compound" scaffold provides a unique combination of features:

Fluorine Atom: Increases metabolic stability and binding affinity.

Chloromethyl Group: Provides a reactive handle for attaching various pharmacophores.

Methyl Group: Influences steric interactions and electronic properties.

This combination makes it an attractive starting point for developing new generations of bioactive molecules with tailored properties.

| Scaffold Type | Derived from | Reported Bioactivity | Reference |

|---|---|---|---|

| Hydrazones | 2-chloro-5-(chloromethyl)pyridine | Antimicrobial, Anti-malarial | asianpubs.org |

| Pyrazolines | Halogenated Pyridines | Antimicrobial, Anti-cancer, Anti-fungal, Anti-inflammatory | N/A |

| General Pyridine Derivatives | Various | Antibacterial, Anticancer, Antiviral, Anti-inflammatory | researchgate.net |

Utilization as a Precursor in Multi-Step Organic Synthesis and Complex Molecule Assembly

The compound this compound serves as a critical precursor in the multi-step synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. chemimpex.com Halogenated methylpyridines are often referred to as the "chips" of pesticide and drug synthesis because of their central role in building sophisticated final products. agropages.com

The synthetic value of this precursor lies in the differential reactivity of its functional groups. The chloromethyl group is a primary site for nucleophilic substitution, allowing for the extension of the carbon chain and the introduction of new functionalities. wikipedia.org The chloro and fluoro substituents on the pyridine ring itself can be modified or used to direct further reactions. For example, the chlorine atom on the ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.

A key application of structurally similar compounds is in the production of neonicotinoid insecticides. For instance, 2-chloro-5-chloromethylpyridine (CCMP), which shares the same chloromethylpyridine core, is a well-established intermediate in the synthesis of imidacloprid (B1192907) and acetamiprid. agropages.comresearchgate.net The synthetic pathway typically involves the chlorination of a methylpyridine precursor followed by further functionalization. scispace.com

Furthermore, compounds like this compound are precursors for trifluoromethylpyridine derivatives, which are key components in a range of modern pesticides. nih.gov The synthesis often involves a halogen exchange (HALEX) reaction to convert the chloromethyl group to a trifluoromethyl group, followed by other transformations.

The strategic placement of the fluoro and chloro groups on the pyridine ring makes this compound a highly valuable and versatile intermediate for creating a diverse array of complex, high-value molecules.

| Precursor Type | Example Final Product Class | Key Synthetic Transformation | Reference |

|---|---|---|---|

| Chlorinated Methylpyridines | Neonicotinoid Insecticides (e.g., Imidacloprid) | Side-chain chlorination and subsequent amination/cyclization | agropages.comresearchgate.net |

| Chlorinated/Fluorinated Pyridines | Herbicides (e.g., Fluazifop) | Halogen exchange and cross-coupling reactions | nih.gov |

| Chlorinated/Fluorinated Pyridines | Fungicides (e.g., Fluazinam, Fluopicolide) | Multi-step synthesis involving chlorination and fluorination | google.com |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published experimental data is available for the NMR analysis of 2-(Chloromethyl)-5-fluoro-3-methylpyridine.

Proton (¹H NMR) and Carbon (¹³C NMR) Spectroscopic Analyses

Specific chemical shifts (δ) and coupling constants (J) for the proton and carbon nuclei of this compound have not been reported in the scientific literature.

Fluorine-19 (¹⁹F NMR) Spectroscopy for Characterization of Fluorine-Containing Systems

The ¹⁹F NMR spectrum, which would provide key insights into the electronic environment of the fluorine atom on the pyridine (B92270) ring, has not been documented.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

No IR or Raman spectra are available, which would otherwise identify characteristic vibrational frequencies for functional groups such as the C-F, C-Cl, and C-N bonds within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

While the exact mass can be calculated based on the molecular formula (C₇H₇ClFN), experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, have not been published.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

There are no reports of the single-crystal X-ray structure of this compound. Consequently, critical data regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are unknown.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive and diligent search for scholarly articles and research data pertaining to the computational and theoretical investigations of This compound , it has been determined that there is no publicly available scientific literature containing the specific information required to construct the requested article.

Extensive searches were conducted using the compound's name, its CAS Number (38186-84-4), and its synonym (2-Chloro-5-fluoro-3-picoline). These searches aimed to locate studies that have performed the detailed computational analyses specified in the user's outline, including:

Density Functional Theory (DFT) studies for electronic structure, geometry optimization, and reactivity prediction.

Molecular Orbital Analysis, including HOMO/LUMO energy calculations.

Natural Bond Orbital (NBO) analysis for intramolecular interactions.

Spectroscopic property prediction and correlation with experimental data.

Conformational analysis and intermolecular hydrogen bonding interactions.

Due to the explicit instructions to focus solely on "this compound" and to ensure all generated content is thorough, informative, and scientifically accurate, it is not possible to proceed with generating the article. To do so without the necessary foundational research would result in an inaccurate and fabricated output, violating the core principles of scientific integrity.

Therefore, the requested article cannot be created at this time. Should relevant scientific research on the computational properties of this compound be published and become accessible, the generation of such an article would then be feasible.

Future Research Directions and Emerging Opportunities in Halogenated Pyridine Chemistry

Development of Novel Catalytic and Stereoselective Syntheses for Substituted Pyridines

The synthesis of highly substituted and stereochemically complex pyridines remains a significant challenge. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic methods to access these valuable molecules.

The field is moving beyond classical condensation and substitution reactions toward advanced catalytic systems. Significant advances are being pursued in transition-metal catalysis, photochemistry, and organocatalysis to enable transformations like C-H functionalization and cycloadditions under mild conditions. rsc.org For instance, copper-catalyzed dearomatization has been shown to produce 1,4-dihydropyridines (DHPs) with high enantioselectivity, which can then be converted to substituted pyridines or piperidines. mdpi.com

A primary frontier is the development of stereoselective methods. Many biologically active molecules derived from pyridines are chiral, and their therapeutic efficacy is dependent on a specific three-dimensional arrangement. Emerging strategies include:

Asymmetric Dearomatization: This powerful technique temporarily breaks the aromaticity of the pyridine (B92270) ring to install stereocenters, followed by rearomatization. Catalytic systems, such as those using Rh/BINAP, can achieve highly stereoselective 1,4-dearomatization to produce enantioenriched DHPs. mdpi.com

Chemo-enzymatic Cascades: Combining the selectivity of biocatalysis with chemical reactions offers a promising route. One-pot cascades using amine oxidases and ene-imine reductases can convert pyridiniums into stereo-defined piperidines. mdpi.com

Ring-Expansion Reactions: Metal-free, stereoselective ring-expansions of smaller heterocycles, like monocyclopropanated pyrroles, provide access to highly functionalized tetrahydropyridines, which are precursors to substituted pyridines. acs.org

These advanced synthetic tools are crucial for building complex chiral molecules and expanding the accessible chemical space for drug discovery and other applications.

Table 1: Comparison of Modern Catalytic Strategies for Pyridine Synthesis

| Catalytic Strategy | Description | Advantages | Key Application |

|---|---|---|---|

| Asymmetric Dearomatization | Temporary disruption of the pyridine ring using a chiral catalyst to introduce stereocenters. mdpi.com | High enantioselectivity; access to chiral dihydropyridines and piperidines. | Synthesis of enantioenriched bioactive molecules. |

| Chemo-enzymatic Cascades | Combines chemical reduction with biocatalytic steps in a one-pot reaction. mdpi.com | High stereoselectivity under mild conditions; sustainable approach. | Creation of stereo-defined piperidine (B6355638) derivatives. |

| Photocatalysis | Uses light to drive chemical reactions, often involving radical intermediates. rsc.org | Mild reaction conditions; novel reactivity patterns. | C-H functionalization and cycloadditions. |

| Ring-Expansion | Expands smaller ring systems (e.g., cyclopropanated pyrroles) into six-membered heterocycles. acs.org | Metal-free conditions; access to unique substitution patterns. | Synthesis of functionalized tetrahydropyridines. |

Exploration of New Reactivity Modes and Selective Functionalization Strategies

Due to the electron-deficient nature of the pyridine ring, direct and regioselective functionalization is notoriously difficult, especially at the C3 (meta) position. nih.govresearchgate.net Future research is geared towards uncovering new modes of reactivity that can overcome these intrinsic electronic biases.

A major focus is on direct C-H functionalization , which avoids the need for pre-installing activating or directing groups, thereby increasing atom and step economy. researchgate.net While traditional methods often favor the C2 and C4 positions, innovative strategies are emerging to achieve selective functionalization at all positions:

Temporary Dearomatization-Rearomatization: This has emerged as a powerful tool for achieving otherwise difficult meta-selective functionalization. nih.gov By temporarily converting the pyridine into an electron-rich dearomatized intermediate, such as an oxazino-pyridine or a Zincke imine, electrophilic functionalization at the meta-position becomes feasible under mild conditions. researchgate.netchemrxiv.orgacs.org This approach has been successfully used for chlorination, bromination, and difluoromethylation. researchgate.netuni-muenster.de

pH-Switched Regioselectivity: In a remarkable development, the regioselectivity of functionalization can be controlled by simply adjusting the reaction's pH. Oxazino-pyridine intermediates, for example, can undergo meta-selective functionalization under one set of conditions and highly para-selective functionalization under acidic conditions. acs.org

Reagent-Directed Functionalization: The design of specific reagents can direct functionalization to a particular site. For instance, specially designed phosphine (B1218219) reagents can be installed at the C4-position of pyridines to form phosphonium (B103445) salts. These salts then act as versatile handles that can be displaced by a wide range of nucleophiles or used in cross-coupling reactions. acs.orgnih.gov

These novel strategies provide chemists with unprecedented control over the modification of the pyridine scaffold, enabling the late-stage functionalization of complex molecules like pharmaceuticals and agrochemicals. chemrxiv.org

Table 2: Modern Strategies for Regioselective Pyridine Functionalization

| Strategy | Target Position(s) | Mechanism | Key Features |

|---|---|---|---|

| Temporary Dearomatization | C3 (meta) | Conversion to an electron-rich intermediate (e.g., Zincke imine, oxazino-pyridine) followed by electrophilic attack and rearomatization. nih.govchemrxiv.org | Enables functionalization at the electronically disfavored meta-position under mild conditions. |

| pH-Switched Reactivity | C3 (meta) or C4 (para) | Protonation state of a dearomatized intermediate dictates the site of reactivity. acs.org | Allows for switchable regiocontrol between meta and para positions in the same system. |

| Phosphonium Salt Intermediates | C4 (para) | Installation of a phosphonium group at C4, which acts as a leaving group for subsequent substitution or cross-coupling. acs.orgnih.gov | Provides a general handle for introducing a wide variety of functional groups at the C4 position. |

| N-Oxide Directed Halogenation | C2 (ortho) | Activation of the pyridine ring via N-oxide formation allows for highly regioselective halogenation at the C2 position. nih.gov | Practical and efficient access to 2-halo-substituted pyridines. |

Integration of Halogenated Pyridines into Advanced Materials Science Research

The unique properties of halogenated pyridines make them highly attractive building blocks for the next generation of advanced materials. The incorporation of fluorine, in particular, can enhance thermal stability, oxidative resistance, and hydrophobicity. mdpi.com The pyridine ring itself offers desirable electronic properties and coordination sites.

Emerging opportunities for these compounds in materials science include:

Organic Electronics: The electron-deficient nature of the pyridine ring is highly advantageous for creating n-type organic semiconductors, which are essential for complementary logic circuits, organic field-effect transistors (OFETs), and solar cells. qut.edu.au Pyridine-flanked diketopyrrolopyrrole (DPP) molecules, for example, have been designed as high-performance n-type materials for stretchable and flexible electronics. qut.edu.auresearchgate.net

Functional Polymers and Networks: Halogenated pyridines serve as key monomers and cross-linking agents for high-performance polymers. Perfluoropyridine, for example, is a versatile building block for complex fluoropolymers and fluorinated network materials. mdpi.com

Covalent-Organic Frameworks (COFs): The defined geometry and reactive handles of halogenated pyridines make them ideal for constructing porous, crystalline COFs. These materials have applications in gas storage, catalysis, and sensing. Post-synthesis modification of COFs with pyridine has been shown to enhance their stability. scilit.com

Ligands for Metal Complexes: Pyridines are excellent ligands for metal ions. Functionalizing the pyridine ring with halogens allows for the fine-tuning of the electronic properties of the resulting metal complexes, which is critical for applications in catalysis and bioinorganic modeling. researchgate.net

Table 3: Applications of Halogenated Pyridines in Materials Science

| Application Area | Role of Halogenated Pyridine | Resulting Properties | Example Material |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Electron-deficient core of an organic semiconductor. | Enhanced n-type charge transport, stability. | Pyridine-flanked diketopyrrolopyrrole (DPPPy). qut.edu.auresearchgate.net |

| High-Performance Polymers | Monomer or building block. | Increased thermal and chemical stability, hydrophobicity. | Fluoropolymers derived from perfluoropyridine. mdpi.com |

| Covalent-Organic Frameworks (COFs) | Linker or modifying agent. | Tunable porosity, enhanced stability. | Pyridine-modified COF-10. scilit.com |

| Functional Metal Complexes | Tunable ligand. | Modified redox potentials and catalytic activity. | Iron(III) complexes with 4-chloro or 4-trifluoromethyl-pyridyl ligands. researchgate.net |

Computational Design and Predictive Modeling for Next-Generation Analogues and Research Targets

The integration of computational chemistry and machine learning is revolutionizing how research into halogenated pyridines is conducted. These in silico tools accelerate discovery by predicting molecular properties, rationalizing reaction outcomes, and guiding the design of new experiments, saving significant time and resources. auctoresonline.orgresearchgate.net

Key computational and predictive approaches include:

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations are routinely used to understand reaction mechanisms, rationalize regioselectivity, and predict the electronic properties of molecules. acs.orgnih.gov For example, computational studies have elucidated the SNAr pathway for C-halogen bond formation in phosphonium salt displacement reactions and explained the reactivity differences between substituted pyridines. acs.org

Computer-Aided Drug Design (CADD): In medicinal chemistry, CADD is used to design and evaluate new pyridine-based drug candidates. mdpi.com Algorithms can predict crucial physicochemical properties such as water solubility, brain-penetration capability, and potential cardiotoxicity, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Machine Learning (ML) for Reaction Prediction: A frontier in chemical research is the use of ML to predict the outcomes of chemical reactions. nih.gov Supervised ML models, trained on large datasets of known reactions, can predict reaction yields or identify the major product from a given set of reactants and conditions. researchgate.netacs.orgnips.cc This is particularly valuable for complex systems like pyridine functionalization, where outcomes can be difficult to anticipate.

Interpretable AI for Molecular Design: Beyond simple prediction, new algorithms like PIXIE (Predictive Insights and Xplainability for Informed chemical space Exploration) provide "heat maps" that visualize how different parts of a molecule influence a predicted outcome. acs.org This gives chemists intuitive, actionable insights for the rational design of next-generation analogues. acs.org

These predictive technologies are creating a powerful feedback loop where computational insights guide experimental work, and experimental data is used to refine predictive models, dramatically accelerating the pace of discovery in halogenated pyridine chemistry.

Table 4: Computational and Predictive Tools in Pyridine Chemistry

| Tool/Approach | Purpose | How It Works | Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic understanding, property calculation. | Solves approximations of the Schrödinger equation to model electronic structure and energy. acs.orgnih.gov | Rationalizes observed reactivity and selectivity; predicts molecular properties. |

| Computer-Aided Drug Design (CADD) | Design of new therapeutic agents. | Uses computational models to predict pharmacokinetic and pharmacodynamic properties (e.g., solubility, CNS penetration). mdpi.comnih.gov | Prioritizes synthesis of drug candidates with higher probability of success. |

| Machine Learning (ML) Models | Prediction of reaction outcomes (yield, products). | Trains algorithms (e.g., neural networks, random forest) on large reaction datasets to find patterns. nih.govnips.cc | Accelerates synthesis planning by reducing trial-and-error experimentation. |

| Interpretable AI (e.g., PIXIE) | Rational molecular design. | Visualizes the influence of molecular substructures on a model's prediction. acs.org | Provides chemists with intuitive guidance on how to modify molecules to improve properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.